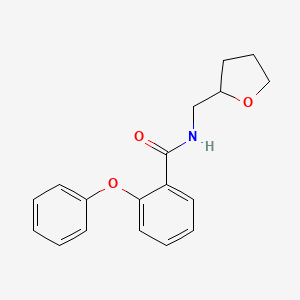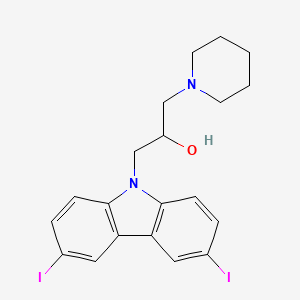
4-(4-chlorophenoxy)-N-(4-methoxy-2-nitrophenyl)butanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4-chlorophenoxy)-N-(4-methoxy-2-nitrophenyl)butanamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, agriculture, and environmental science. This compound is also known as nitrofenac, and it belongs to the family of nitroanilines, which are widely used as herbicides and pesticides.
科学研究应用
4-(4-chlorophenoxy)-N-(4-methoxy-2-nitrophenyl)butanamide has been extensively studied for its potential applications in medicinal chemistry. It has been shown to have anti-inflammatory and analgesic properties, which make it a promising candidate for the development of new drugs for the treatment of various inflammatory diseases. Additionally, this compound has been investigated for its potential use as a herbicide and pesticide, as it has been shown to be effective against a wide range of weeds and pests.
作用机制
The mechanism of action of 4-(4-chlorophenoxy)-N-(4-methoxy-2-nitrophenyl)butanamide is not fully understood, but it is believed to involve the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are lipid compounds that play a key role in the regulation of various physiological processes, including inflammation and pain. By inhibiting the production of prostaglandins, 4-(4-chlorophenoxy)-N-(4-methoxy-2-nitrophenyl)butanamide can reduce inflammation and pain.
Biochemical and Physiological Effects:
In addition to its anti-inflammatory and analgesic properties, 4-(4-chlorophenoxy)-N-(4-methoxy-2-nitrophenyl)butanamide has been shown to have other biochemical and physiological effects. For example, it has been shown to inhibit the growth of certain cancer cells, although the exact mechanism of this effect is not yet fully understood. Additionally, this compound has been shown to have antioxidant properties, which may make it useful in the prevention and treatment of various diseases that are associated with oxidative stress.
实验室实验的优点和局限性
One of the main advantages of 4-(4-chlorophenoxy)-N-(4-methoxy-2-nitrophenyl)butanamide for lab experiments is its relatively low cost and ease of synthesis. Additionally, this compound has been extensively studied, which means that there is a wealth of information available on its properties and potential applications. However, one of the main limitations of this compound is its potential toxicity, which means that it must be handled with care in the laboratory.
未来方向
There are several future directions for research on 4-(4-chlorophenoxy)-N-(4-methoxy-2-nitrophenyl)butanamide. One potential direction is the development of new drugs based on this compound for the treatment of various inflammatory diseases. Another potential direction is the investigation of its potential use as a herbicide and pesticide, particularly in the context of sustainable agriculture. Additionally, further research on the biochemical and physiological effects of this compound may reveal new potential applications in the prevention and treatment of various diseases.
合成方法
The synthesis of 4-(4-chlorophenoxy)-N-(4-methoxy-2-nitrophenyl)butanamide involves the reaction of 4-chlorophenol with chloroacetyl chloride to form 4-chloroacetophenone. This compound is then reacted with 4-methoxy-2-nitroaniline in the presence of potassium carbonate to produce 4-(4-chlorophenoxy)-N-(4-methoxy-2-nitrophenyl)butanamide. The overall yield of this synthesis method is approximately 60%.
属性
IUPAC Name |
4-(4-chlorophenoxy)-N-(4-methoxy-2-nitrophenyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O5/c1-24-14-8-9-15(16(11-14)20(22)23)19-17(21)3-2-10-25-13-6-4-12(18)5-7-13/h4-9,11H,2-3,10H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAZCLEYVUSKLHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)CCCOC2=CC=C(C=C2)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-chlorophenoxy)-N-(4-methoxy-2-nitrophenyl)butanamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-amino-6-(3,4-dimethoxyphenyl)-N-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B5084935.png)
![2-methoxy-N-[1-(4-morpholinylcarbonyl)-4-phenyl-1,3-butadien-1-yl]benzamide](/img/structure/B5084940.png)


amine oxalate](/img/structure/B5084953.png)
![4-(2-{[1-(4-iodophenyl)-2,5-dioxo-3-pyrrolidinyl]amino}ethyl)benzenesulfonamide](/img/structure/B5084960.png)
![methyl 2-{[2-(4-methoxyphenoxy)propanoyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5084966.png)
![4-(2,5-dioxo-1-pyrrolidinyl)-N-[4-(1-pyrrolidinyl)phenyl]benzenesulfonamide](/img/structure/B5084972.png)
![propyl 4-[4-(benzyloxy)-3-methoxyphenyl]-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5084978.png)

![1-(3,6-dibromo-9H-carbazol-9-yl)-3-[(4-methoxyphenyl)amino]-2-propanol](/img/structure/B5085006.png)

![1-[(2,5-dimethylphenyl)sulfonyl]-N-1,3-thiazol-2-yl-4-piperidinecarboxamide](/img/structure/B5085027.png)